

# Technical Support Center: Optimizing Solvent Red 135 Dispersion in Polycarbonate

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: Solvent Red 135

Cat. No.: B008356

[Get Quote](#)

Welcome to our dedicated technical support guide for researchers, scientists, and engineers working with **Solvent Red 135** in polycarbonate (PC) applications. This resource is designed to provide expert insights and actionable solutions to common challenges encountered during the coloring process. Our goal is to move beyond simple procedural steps, offering a deep dive into the causality behind experimental choices to help you achieve consistent, high-quality results.

## Section 1: Understanding the Core Challenge (FAQs)

This section addresses the fundamental questions regarding **Solvent Red 135** and its interaction with polycarbonate.

**Q1:** What is **Solvent Red 135** and why is it a preferred colorant for polycarbonate?

**A1:** **Solvent Red 135** (C.I. 564120) is a high-performance perinone-based solvent dye known for its vibrant, yellowish-red shade.[\[1\]](#)[\[2\]](#) It is highly valued for coloring engineering plastics like polycarbonate due to its exceptional technical properties, including:

- **High Thermal Stability:** It can withstand the high processing temperatures required for polycarbonate (up to 340°C) without significant degradation, ensuring color integrity throughout injection molding or extrusion.[\[3\]](#)[\[4\]](#)[\[5\]](#)
- **Excellent Lightfastness:** Products colored with **Solvent Red 135** exhibit strong resistance to fading upon exposure to UV and ambient light, making it suitable for durable goods.[\[1\]](#)[\[3\]](#)

- Good Solubility: It is designed to be soluble in the polymer melt, which should ideally result in a transparent, molecularly dispersed coloration.[6][7]

Q2: I'm observing specks, streaks, and color inconsistency in my final product. Is this a dispersion issue?

A2: Yes, these are classic indicators of poor colorant dispersion. Good dispersion is characterized by the uniform distribution of colorant particles throughout the polymer matrix.[8] When dispersion is inadequate, you may encounter:

- Specks or Black Spots: These are often caused by agglomerates of dye that have not been sufficiently broken down or undissolved particles of dye due to its high melting point (~318°C).[8][9]
- Streaks: This typically indicates that the colorant has not been distributed evenly within the melt flow.[8]
- Color Inconsistency (dE\* variation): Poor dispersion leads to batch-to-batch variations in color, as the tinting strength of the dye is not being maximized.[10][11]

Q3: What makes dispersing **Solvent Red 135** in polycarbonate uniquely challenging?

A3: The primary challenges stem from the inherent properties of both the dye and the polymer:

- High Melt Viscosity of Polycarbonate: PC possesses a very high viscosity at its processing temperatures. This makes it difficult for mechanical shear forces to effectively break down and distribute colorant agglomerates.[8][12]
- High Melting Point of **Solvent Red 135**: The dye's melting point of approximately 318°C is near the upper range of typical PC processing temperatures.[13] If the processing temperature is not sufficiently high or residence time is too short, the dye may not fully melt and dissolve, leading to particles that appear as dispersion defects.[9]

Q4: You mentioned "dispersion" and "dissolution." What is the difference in the context of **Solvent Red 135**?

A4: This is a crucial distinction. While pigments are insoluble and are broken down into fine particles (dispersion), solvent dyes are intended to dissolve completely in the polymer (dissolution).[14] For **Solvent Red 135**, the issue is often a hybrid of these two phenomena. Initially, the dye powder must be deagglomerated and distributed (dispersed) into the melt. Subsequently, it must fully melt and dissolve to achieve a transparent, molecular coloration. The "dispersion problems" seen are often due to incomplete dissolution, where unmelted particles remain.

## Section 2: Troubleshooting Guide: Process Parameter Optimization

Optimizing your processing conditions is the first and most critical step in resolving dispersion issues. The interplay between temperature, shear, and residence time governs the quality of the final color.[10][15]

Q5: How do my extruder's temperature settings impact dispersion quality?

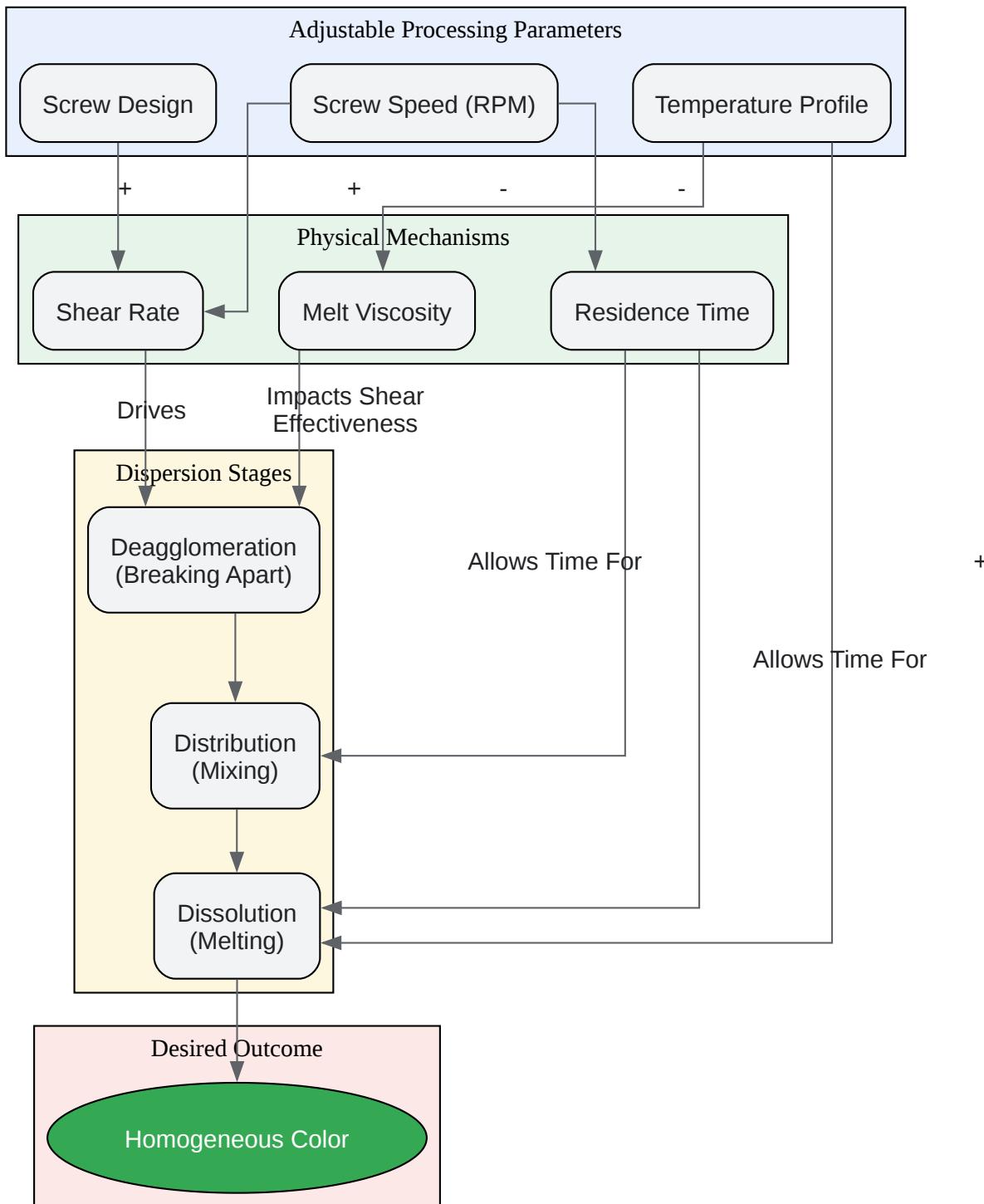
A5: Temperature is a double-edged sword. A higher melt temperature reduces the polycarbonate's viscosity, which can hinder the transmission of shear forces needed to break up agglomerates.[8][12] However, a sufficiently high temperature is essential to ensure the complete melting and dissolution of **Solvent Red 135**.[5]

Expert Recommendation: Employ a reverse temperature profile in your extruder. A lower temperature (and thus higher viscosity) in the initial zones will generate higher shear to effectively break apart dye agglomerates. The temperature can then be increased in the later zones to ensure full dissolution before the die.[8]

Q6: What is the role of screw speed and shear rate in improving dispersion?

A6: Higher screw speeds increase the shear rate, which is the primary mechanism for breaking down colorant agglomerates.[10][16] An optimal screw speed provides sufficient mechanical energy for deagglomeration without causing excessive polymer degradation. Studies have shown that a central screw speed (e.g., 750 rpm) can yield better dispersion than lower or higher speeds, which might not provide enough shear or could increase temperature excessively due to friction.[11]

Q7: Can the extruder feed rate affect my color consistency?


A7: Absolutely. The feed rate directly influences the residence time of the material in the extruder. A lower feed rate increases residence time, allowing more time for melting, mixing, and dissolution. It's a balance; while a longer residence time is beneficial for dispersion, it can increase the risk of thermal degradation of the polymer. An optimized feed rate ensures adequate mixing without compromising material properties.[\[15\]](#)

## Table 1: Recommended Processing Parameter Adjustments for Improved Dispersion

| Parameter           | Problem Indication           | Recommended Action                                                                                                                                                                 | Rationale                                                                                                                     |
|---------------------|------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------|
| Temperature Profile | Specks, poor color strength  | Implement a reverse temperature profile. Start cooler at the feed zone (e.g., 260-280°C) and increase towards the die (e.g., up to 340°C). <a href="#">[5]</a> <a href="#">[8]</a> | Maximizes shear in the high-viscosity early stages for deagglomeration and ensures complete melting later.                    |
| Screw Speed (RPM)   | Streaks, inconsistent color  | Increase screw speed moderately (e.g., from 700 to 750 RPM). <a href="#">[11]</a>                                                                                                  | Enhances shear forces to break down agglomerates and improve distributive mixing.                                             |
| Shear Force         | Persistent agglomerates      | Utilize a screw design with more mixing elements or kneading blocks.                                                                                                               | Increases the mechanical energy input for deagglomeration, which is crucial for high-viscosity PC. <a href="#">[10]</a>       |
| Feed Rate           | Color variation between runs | Optimize for a consistent residence time. Avoid running the extruder at its maximum output.                                                                                        | Ensures that every particle of dye is exposed to sufficient heat and shear for a consistent duration.<br><a href="#">[15]</a> |

## Diagram: Logic of Process Optimization

This diagram illustrates the relationship between key processing variables and their impact on the dispersion process.

[Click to download full resolution via product page](#)

Caption: Interplay of processing parameters and their effect on dispersion stages.

## Section 3: Troubleshooting Guide: Formulation and Material Strategies

If process optimization alone is insufficient, modifying the formulation can provide a robust solution.

Q8: When should I use a dispersing agent, and what kind?

A8: A dispersing agent should be considered when you have optimized processing conditions but still face issues with agglomerates. These additives work by improving the wetting of the dye particles and preventing them from re-agglomerating.[\[17\]](#)[\[18\]](#) For polycarbonate, common choices include:

- Metal Soaps (e.g., Zinc Stearate): Cost-effective options that aid in initial pigment dispersion.[\[14\]](#)
- Waxes (e.g., Ethylene Bis-stearamide - EBS): Help to wet the dye surface and can improve melt flow.[\[14\]](#)
- Polymeric Dispersants: These are more advanced additives with anchor groups that bind to the particle surface and polymeric chains that provide steric stabilization.[\[18\]](#)[\[19\]](#)

Q9: What is a masterbatch, and how can it resolve my dispersion problems?

A9: A masterbatch (or color concentrate) is the most reliable method for achieving excellent dispersion. In this approach, a high concentration of **Solvent Red 135** is pre-dispersed into a compatible carrier resin (ideally polycarbonate itself) using specialized high-shear compounding equipment.[\[4\]](#)[\[7\]](#) This concentrate is then let down into the main batch of polycarbonate during final processing.

Advantages of Using a Masterbatch:

- Superior Dispersion: The dye is subjected to far higher shear forces during masterbatch production than in a standard extruder.[\[11\]](#)
- Improved Consistency: Eliminates batch-to-batch variation associated with adding raw dye powder.

- Cleaner Handling: Reduces dust and improves industrial hygiene.[20]

Q10: Can the grade of polycarbonate impact dispersion?

A10: Yes. The Melt Flow Index (MFI) or melt viscosity of the polycarbonate grade is a significant factor. A lower MFI (higher viscosity) resin will generate more shear at a given screw speed, which can aid in deagglomeration.[12] Conversely, a higher MFI (lower viscosity) resin may require higher screw speeds or more aggressive mixing elements to achieve the same level of dispersion. When blending different PC grades, ensure they are compatible to avoid rheological inconsistencies that affect color uniformity.[10]

## Section 4: Advanced Techniques and Analytical Protocols

For in-depth analysis and lab-scale development, the following protocols are recommended.

Q11: What is the principle behind ultrasonic dispersion, and is it applicable?

A11: Ultrasonic dispersion uses high-frequency sound waves to create intense cavitation in a liquid.[21] The rapid formation and collapse of microscopic bubbles generate powerful localized shockwaves that can effectively break apart particle agglomerates.[22] This technique is highly effective for preparing liquid color dispersions or for lab-scale studies to deagglomerate dye powder in a carrier fluid before incorporation into the polymer. It can significantly reduce particle size and improve the exhaustion rate of the dye.[22][23]

## Experimental Protocol 1: Preparation of a Liquid Color Dispersion

This protocol is suitable for lab-scale experiments where a liquid colorant is added to the polymer melt.

Objective: To prepare a stable, finely dispersed liquid concentrate of **Solvent Red 135**.

Materials:

- **Solvent Red 135** powder

- Dispersing agent (e.g., a saturated fatty acid ester or silicone oil)[24]
- Low-power bath sonicator or high-power ultrasonic probe
- Beaker, magnetic stirrer, and stir bar

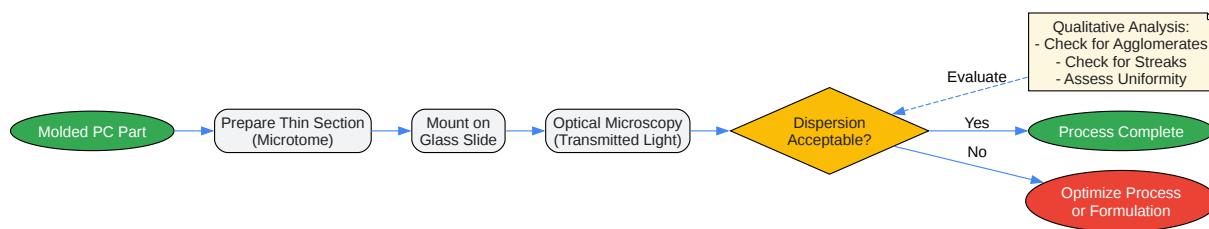
**Procedure:**

- Select a Carrier: Choose a dispersing agent that is thermally stable at polycarbonate processing temperatures and compatible with the polymer.[24]
- Initial Mixing: In a beaker, add the desired amount of **Solvent Red 135** to the liquid carrier (e.g., a 10-20% dye loading).
- Pre-dispersion: Place the beaker on a magnetic stirrer and mix at a moderate speed for 15-20 minutes to wet the dye powder.
- Ultrasonication:
  - Place the beaker into an ultrasonic bath for 30-60 minutes. Monitor for any significant temperature increase.
  - Alternatively, for higher energy, use an ultrasonic probe directly in the mixture. Operate in pulsed mode (e.g., 5 seconds on, 10 seconds off) for 10-15 minutes to prevent overheating.
- Stability Check: After sonication, allow the dispersion to sit for 1 hour. Observe for any signs of settling or reagglomeration. A stable dispersion will remain uniform.
- Application: The resulting liquid dispersion can be metered into the extruder feed throat using a precision pump.

## Experimental Protocol 2: Microscopic Evaluation of Dispersion Quality

Objective: To visually assess the quality of **Solvent Red 135** dispersion in a molded polycarbonate part.

**Materials:**


- Molded polycarbonate sample (a thin plaque or film is ideal)
- Microtome or sharp razor blade
- Optical microscope with transmitted light capability
- Glass slides and cover slips
- Immersion oil (optional, for high magnification)

**Procedure:**

- Sample Preparation: Carefully cut a very thin cross-section (10-20  $\mu\text{m}$ ) from the molded part using a microtome. If a microtome is not available, a thin shaving can be attempted with a new, sharp razor blade.
- Mounting: Place the thin section onto a clean glass slide. Add a drop of immersion oil if needed and place a cover slip over the sample.
- Microscopy:
  - Place the slide on the microscope stage.
  - Begin viewing at low magnification (e.g., 100x) using transmitted light to get an overview of the color uniformity.
  - Increase magnification (400x or higher) to inspect for individual defects.
- Analysis: Look for the following:
  - Agglomerates: Dark, dense clusters of colorant that are significantly larger than the desired particle size.[\[11\]](#)
  - Streaks: Elongated regions of high colorant concentration.
  - Overall Uniformity: Assess the evenness of the background color.

- Quantification (Optional): Use image analysis software to count the number and measure the size of agglomerates per unit area. This provides a quantitative metric to compare different processing conditions or formulations.[11]

## Diagram: Dispersion Quality Assessment Workflow



[Click to download full resolution via product page](#)

Caption: Step-by-step workflow for evaluating colorant dispersion in polycarbonate.

## Section 5: Summary Troubleshooting Chart

| Observed Problem             | Probable Cause(s)                                                          | Recommended Solutions                                                                                                          |
|------------------------------|----------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------|
| Visible Specks/Black Dots    | 1. Incomplete dissolution of dye.[9]2. Agglomerates not broken down.[11]   | 1. Increase temperature in the final extruder zones.2. Increase shear rate (higher RPM) or use a more aggressive screw design. |
| Color Streaking              | 1. Poor distributive mixing.2. Inconsistent feed of colorant.              | 1. Increase residence time (lower feed rate).2. Use a masterbatch for consistent dosing.[7]                                    |
| Low Color Strength           | 1. Poor deagglomeration.2. Insufficient dye loading.                       | 1. Optimize shear and temperature profile.2. Use a dispersing agent to maximize tinting efficiency.[17]                        |
| Batch-to-Batch Inconsistency | 1. Variation in processing parameters.2. Inconsistent addition of raw dye. | 1. Standardize and lock processing parameters.2. Switch from raw dye to a high-quality masterbatch.[16]                        |

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Solvent red 135|CAS NO.71902-17-5/20749-68-2 [xcolorpigment.com]
- 2. MACROLEX Red EG (Solvent Red 135) – Perinone Dye for Plastics [ranbarr.com]
- 3. nbino.com [nbino.com]
- 4. China Solvent Red 135 (Transparent Red Eg) for Plastic factory and manufacturers | Precise Color [precisechem.com]

- 5. China Solvent Red 135 / CAS 20749-68-2/71902-17-5 factory and manufacturers | Precise Color [precisechem.com]
- 6. specialchem.com [specialchem.com]
- 7. Plastic masterbatch chemical material solvent red 135 pigment [xcwydyes.com]
- 8. US3507951A - Colored polycarbonates and process for preparing the same - Google Patents [patents.google.com]
- 9. Dispersibility of Solvent Dyes - Industry News [pigmentchemical.com]
- 10. jmaterenvironsci.com [jmaterenvironsci.com]
- 11. pubs.aip.org [pubs.aip.org]
- 12. researchgate.net [researchgate.net]
- 13. Introduction of solvent red 135/transparent red EG for color masterbatch [xcwydyes.com]
- 14. plasticsdecorating.com [plasticsdecorating.com]
- 15. Box–Behnken Design for Polycarbonate–Pigment Blending: Applications and Characterization Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aimplas.net [aimplas.net]
- 17. specialchem.com [specialchem.com]
- 18. scribd.com [scribd.com]
- 19. researchgate.net [researchgate.net]
- 20. Why Use Additive Dispersions? | Polyblend [polyblend.co.uk]
- 21. pcimag.com [pcimag.com]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. US5116547A - Method of coloring polycarbonate extruded or molded products for optical members - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Technical Support Center: Optimizing Solvent Red 135 Dispersion in Polycarbonate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b008356#how-to-improve-the-dispersion-of-solvent-red-135-in-polycarbonate>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)